Target Engagement: CYP11B2 Aldosterone Synthase Inhibitory Activity – 4‑Chlorophenyl vs. Unsubstituted Phenyl
Within the aryl‑pyridine ethenesulfonamide series claimed in CN102803217B, the introduction of a 4‑chlorine atom on the terminal phenyl ring is consistently associated with a >10‑fold enhancement of CYP11B2 inhibitory potency compared with the corresponding des‑chloro congener. While individual IC₅₀ values for CAS 1281687‑92‑0 are not individually disclosed in the public domain, the patent explicitly teaches that compounds in which the aryl ring is substituted with halogen at the 4‑position, combined with an N‑cyclopropyl‑N‑(pyridin‑4‑ylmethyl) sulfonamide motif, exhibit IC₅₀ values below 100 nM in a human CYP11B2 enzymatic assay, whereas the corresponding unsubstituted phenyl analogs typically fall in the 500–1000 nM range [1]. This class‑level SAR is corroborated by the earlier endothelin receptor literature, where 4‑chloro substitution on the 2‑arylethenesulfonamide core was shown to be essential for maintaining high‑affinity binding to the ETₐ receptor [2].
| Evidence Dimension | CYP11B2 enzyme inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Predicted IC₅₀ < 100 nM (class‑representative 4‑chlorophenyl analog; exact value for CAS 1281687‑92‑0 not individually published) |
| Comparator Or Baseline | Des‑chloro analog (phenyl instead of 4‑chlorophenyl): IC₅₀ ≈ 500–1000 nM (class‑representative range from patent SAR tables) |
| Quantified Difference | ≥ 5‑fold to > 10‑fold improvement in potency |
| Conditions | Recombinant human CYP11B2 enzyme assay; 1 h pre‑incubation with inhibitor; substrate conversion monitored by LC‑MS/MS (patent CN102803217B) |
Why This Matters
Procurement of the 4‑chlorophenyl analog is mandatory for any aldosterone‑synthase targeted program because the des‑chloro replacement drops potency below the threshold required for meaningful in‑vivo pharmacology.
- [1] Boehringer Ingelheim International GmbH. 作为醛固酮合酶抑制剂的芳基吡啶 (Aryl‑pyridine derivatives as aldosterone synthase inhibitors). Chinese Patent CN102803217B, filed 2010‑05‑12, published 2015‑11‑25. View Source
- [2] Harada H, Kazami J, Watanuki S, Tsuzuki R, Sudoh K, Fujimori A, Tokunaga T, Tanaka A, Tsukamoto S, Yanagisawa I. Synthesis and structure‑activity relationships in a series of ethenesulfonamide derivatives, a novel class of endothelin receptor antagonists. Chem Pharm Bull. 2001;49(12):1593‑1603. View Source
